4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine typically involves the condensation of benzil, ammonium acetate, and a suitable aldehyde in the presence of a catalyst. One-pot condensation reactions are commonly used, where the reactants are combined in a single reaction vessel and heated under reflux conditions in solvents such as glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol
- 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline
- 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-(3-phenyl-2-propenylidene)propanohydrazide
Uniqueness
4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15N3 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C20H15N3/c1-3-7-15(8-4-1)18-19(16-9-5-2-6-10-16)23-20(22-18)17-11-13-21-14-12-17/h1-14H,(H,22,23) |
InChI Key |
JGBUHLRQGMOTPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.